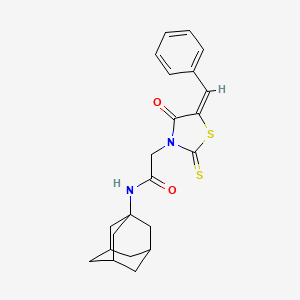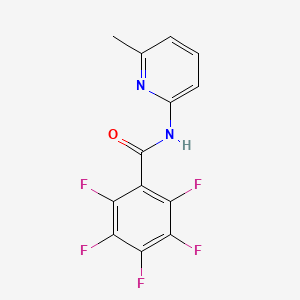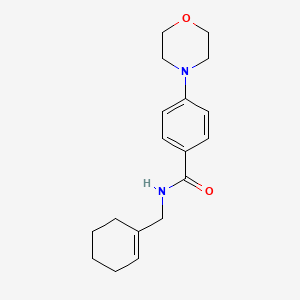![molecular formula C15H17F3N2O3 B5334183 4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5334183.png)
4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine is a compound belonging to the class of benzoxazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and chemical synthesis.
作用机制
The mechanism of action of 4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine is not well understood. However, it is believed that the compound interacts with various biological targets, including enzymes, receptors, and ion channels. The trifluoromethyl group on the morpholine ring may play a crucial role in the compound's activity by enhancing its lipophilicity and facilitating its penetration into cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have shown that the compound exhibits potent antitumor and antimicrobial activity. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
实验室实验的优点和局限性
One of the main advantages of 4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine is its versatility in various scientific research applications. The compound can be easily synthesized and modified to obtain novel derivatives with improved properties. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research on 4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine. One of the areas of interest is the development of novel derivatives with improved activity and selectivity towards specific biological targets. Another area of research is the investigation of the compound's mechanism of action and its interaction with various biological targets. Additionally, the compound's potential applications in material science, such as the synthesis of novel polymers and materials, are also of interest. Finally, the compound's pharmacokinetic and toxicological properties need to be further investigated to evaluate its potential as a drug candidate.
合成方法
The synthesis of 4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine involves the reaction of 2-(trifluoromethyl)morpholine with 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The purity and yield of the compound can be improved by using different purification techniques, such as recrystallization, column chromatography, and HPLC.
科学研究应用
4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine has shown promising results in various scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. The compound has also been used as a ligand in metal-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-[2-(trifluoromethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c16-15(17,18)13-9-19(5-7-23-13)10-14(21)20-6-8-22-12-4-2-1-3-11(12)20/h1-4,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFXIOHEZFRYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)N2CCOC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334104.png)
![1'-[4-(methylsulfonyl)benzyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5334109.png)

![N'-[1-(4-aminophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B5334117.png)
![(4-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}phenyl)methanol](/img/structure/B5334126.png)

![3-hydroxy-3-({[2-hydroxy-1-(hydroxymethyl)ethyl]amino}methyl)-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5334149.png)
![5-bromo-N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5334151.png)
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5334158.png)
![1-benzyl-4-[(4-chloro-2-fluorophenyl)acetyl]piperazine](/img/structure/B5334161.png)


![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5334196.png)
![N,N-dimethyl-4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B5334206.png)
